Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is an important intermediate in the synthesis of compounds with an imidazo[1,2-a]pyridine structure, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs.
Synthesis Analysis
- The synthesis of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, involves a three-step reaction process (Geng et al., 2022).
- Innovative synthesis methods have been developed, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines employing ethyl tertiary amines as carbon sources (Rao et al., 2017).
- A novel reaction using triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines has been reported for the synthesis of imidazo[1,2-a]pyridines (Vuillermet et al., 2020).
Molecular Structure Analysis
- Density functional theory (DFT) was used to calculate the molecular structure of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, showing consistency with crystal structure determined by single crystal x-ray diffraction (Geng et al., 2022).
Chemical Reactions and Properties
- Reaction of β-lactam carbenes with 2-pyridyl isonitriles produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, useful as fluorescent probes for mercury ion (Shao et al., 2011).
- Synthesis of some 2-(trifluoromethyl)imidazo[1,2-a]pyridines from trifluoroacetonitrile has been reported, indicating smooth reactions with trifluoroacetic acid (Banks & Thomson, 1984).
Physical Properties Analysis
- The physical properties of imidazo[1,2-a]pyridine derivatives were investigated, highlighting the molecular electrostatic potential and frontier molecular orbitals (Geng et al., 2022).
Chemical Properties Analysis
- The chemical properties of related compounds, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate, have been extensively studied, revealing insights into reaction conditions and product formation (Mohamed, 2021).
Scientific Research Applications
Synthesis and Chemical Properties
Novel Triazine Synthesis Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been explored as a building block for the synthesis of fused triazines, including very attractive planar, angular tri-heterocycles, which exhibit potential biological activity (Zamora et al., 2004).
Formation of Spiro Compounds This compound is also a precursor for the formation of spiro compounds, specifically ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These spiro compounds showcase interesting behaviors in their 1H-NMR spectra in deuteriochloroform, hinting at conformational changes in the cyclopentenone moiety (Abe et al., 2010).
Catalytic and Synthesis Applications
Catalytic Applications in Trifluoromethylation Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, is a versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles. This compound, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, offers a convenient pathway to synthesize trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Visible-Light-Mediated Trifluoromethylation A visible-light-induced trifluoromethylation process for imidazo[1,2-a]pyridines has been developed, employing anthraquinone-2-carboxylic acid as the photo-organocatalyst and Langlois reagent as the trifluoromethylating agent. This process leads to the efficient and convenient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with a wide range of functionalities (Zhou et al., 2019).
Synthesis of Antimicrobial Derivatives Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters have been synthesized and further processed to create a variety of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, which were evaluated for their antimicrobial activities (Turan-Zitouni et al., 2001).
Oxidative Trifluoromethylation A catalytic oxidative trifluoromethylation of imidazopyridines through sp(2) C-H bond functionalization using Langlois reagent under ambient air has been achieved. This methodology enabled the regioselective synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridines and is also applicable to other heterocycles like imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole (Monir et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALURNCDIZZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585928 | |
Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
CAS RN |
108438-46-6 | |
Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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